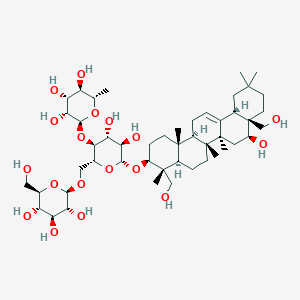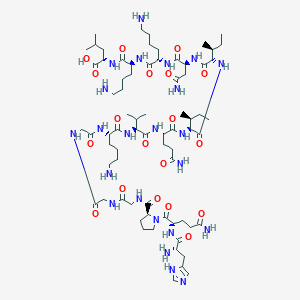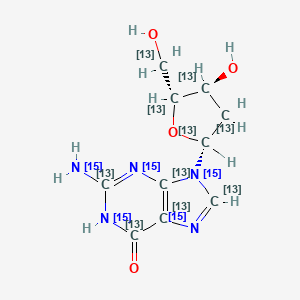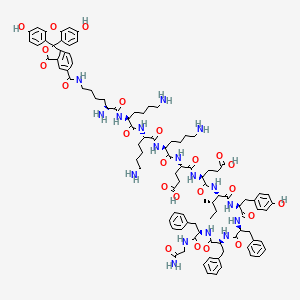
Nepasaikosaponin K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nepasaikosaponin K is a natural product belonging to the triterpenoid saponins class of compounds. It is isolated from the roots of Bupleurum species, particularly Bupleurum marginatum var. stenophyllum. This compound has garnered attention due to its significant biological activities, including antiviral, anti-inflammatory, and immunomodulatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Nepasaikosaponin K typically involves extraction from natural sources rather than synthetic routes. The extraction process includes the following steps:
Extraction: The roots of Bupleurum species are dried and powdered.
Solvent Extraction: The powdered roots are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction vessels.
Purification: Employing large-scale chromatographic systems to ensure high purity and yield of this compound.
化学反应分析
Types of Reactions
Nepasaikosaponin K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.
Substitution: This compound can undergo substitution reactions at specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while enzymatic hydrolysis employs specific glycosidases.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives with altered biological activities.
Hydrolysis Products: Aglycone and sugar moieties.
Substitution Products: Derivatives with substituted functional groups.
科学研究应用
Nepasaikosaponin K has a wide range of scientific research applications:
Chemistry: Used as a reference substance for the analysis and characterization of saponins.
Biology: Studied for its immunomodulatory and anti-inflammatory effects.
Medicine: Investigated for its antiviral properties, particularly against influenza viruses.
作用机制
Nepasaikosaponin K exerts its effects through various molecular targets and pathways:
Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.
Anti-inflammatory Activity: Modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways.
Immunomodulatory Activity: Enhances the immune response by stimulating the production of immune cells and cytokines
相似化合物的比较
Similar Compounds
Saikosaponin A: Another triterpenoid saponin with similar biological activities.
Saikosaponin D: Known for its anti-inflammatory and hepatoprotective effects.
Clinoposaponin XII: Exhibits similar antiviral and immunomodulatory properties
Uniqueness of Nepasaikosaponin K
This compound stands out due to its potent antiviral activity against influenza viruses and its unique structural features, which contribute to its distinct biological activities .
属性
分子式 |
C48H80O18 |
|---|---|
分子量 |
945.1 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8,22,24-42,49-60H,9-21H2,1-7H3/t22-,24-,25+,26+,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1 |
InChI 键 |
BHFXAIXRWOFWOS-XRWUOUDGSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)

